molecular formula C16H18 B1293781 1,2-Di-p-tolylethane CAS No. 538-39-6

1,2-Di-p-tolylethane

Cat. No.: B1293781
CAS No.: 538-39-6
M. Wt: 210.31 g/mol
InChI Key: XCCQFUHBIRHLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Di-p-tolylethane is a useful research compound. Its molecular formula is C16H18 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1,2-Di-p-tolylethane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with xylyl radicals, which are intermediates in various biochemical pathways . The nature of these interactions involves the recombination of p-xylyl radicals to form this compound, a process that is influenced by the presence of catalysts . This compound’s interactions with enzymes and proteins can affect the overall biochemical pathways in which it is involved.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in gene expression and cellular metabolism . The compound’s impact on cell function includes alterations in the activity of enzymes involved in metabolic pathways, which can result in changes in the levels of metabolites and overall cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of specific genes, thereby affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biochemical properties . These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful . These dosage effects are important for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can affect the levels of metabolites by influencing the activity of enzymes involved in their synthesis and degradation . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport mechanisms are crucial for understanding how this compound exerts its effects on cellular function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can exert its biochemical effects . The compound’s activity and function are influenced by its localization, which is determined by targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes.

Properties

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCQFUHBIRHLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202079
Record name 1,2-Di-p-tolylethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to pale brown solid; [MSDSonline]
Record name 1,2-Di-p-tolylethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8099
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

538-39-6
Record name 1,2-Bis(4-methylphenyl)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Di-p-tolylethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Di-p-tolylethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dimethylbibenzyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DI-P-TOLYLETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA2ZYH96IH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

200 ml of anhydrous tetrahydrofuran (THF), 3.35 g (0.138 mol) of Mg turnings and a crystal of I2 were placed in a 500-ml three-necked round-bottomed flask equipped with a 100-ml dropping funnel, thermometer and reflux condenser. Then a solution of 35.15 g (0.25 mol) of α-chloro-p-xylene in 50 ml of anhydrous THF was added drop by drop. Heating was required to start the reaction, then self-heating was observed. After 3 hours, all of the Mg had dissolved. The reaction mixture was kept under reflux for 3 hours, then left to rest for one night. All the THF was evaporated at reduced pressure and the residue was treated with a mixture of 150 ml of hexane and 150 ml of 10% HCl. The organic phase was separated, washed with aqueous NaCl (3 times) and dried over Na2SO4. After evaporating the solvent, white crystals were isolated, and these were dried under vacuum at 70° C. 24.3 g of 1,2-di-p-tolylethane was obtained (yield: 92.4%).
Quantity
35.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
3.35 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
92.4%

Synthesis routes and methods II

Procedure details

To a suspension of 9.55 g Mg (0.39 mol) and a crystal of I2 in 500 ml anhydrous THF was added a solution of 100 g p-methylbenzylchloride (0.71 mol) in 150 ml anhydrous THF under an inert atmosphere in 30 minutes. The exothermic reaction caused the mixture to reflux. Subsequently the reaction mixture was refluxed for 3 hours. The solvent was evaporated under reduced pressure and the remaining white solid was treated with 400 ml pentane and 400 ml aqueous 10% HCl. The organic layer was extracted with 150 ml saturated NaCl (2 times) and dried with MgSO4. The solvent was evaporated under reduced pressure giving 69.8 g (0.33 mol, 93%) product as a white powder.
[Compound]
Name
Mg
Quantity
9.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Di-p-tolylethane
Reactant of Route 2
Reactant of Route 2
1,2-Di-p-tolylethane
Reactant of Route 3
Reactant of Route 3
1,2-Di-p-tolylethane
Reactant of Route 4
1,2-Di-p-tolylethane
Reactant of Route 5
Reactant of Route 5
1,2-Di-p-tolylethane
Reactant of Route 6
Reactant of Route 6
1,2-Di-p-tolylethane
Customer
Q & A

Q1: What are the structural characteristics of 1,2-di(p-tolyl)ethane?

A: 1,2-Di(p-tolyl)ethane (also known as 1,2-di-p-tolylethane) has the molecular formula C16H18 and a molecular weight of 210.31 g/mol. Its structure consists of two p-tolyl groups (toluene with a methyl substituent at the para position) connected by an ethane bridge. While detailed spectroscopic data is not provided in the research excerpts, the electronic structure of 1,2-di(p-tolyl)ethane has been studied using computational chemistry methods like CNDO/S3. These studies have provided insights into the molecule's electronic transitions and their correlation with experimental UV photoemission and absorption spectra.

Q2: How does the reactivity of 1,2-di(p-tolyl)ethane compare to its cyclic counterpart, [2.2]paracyclophane?

A: Research on the sulfonation of both compounds reveals interesting differences in their reactivity. The sulfonation rate of 1,2-di(p-tolyl)ethane with SO3 is significantly slower compared to [2.2]paracyclophane. This difference is attributed to the structural constraints imposed by the cyclic nature of [2.2]paracyclophane, which can influence the accessibility and reactivity of its aromatic rings.

Q3: Can 1,2-di(p-tolyl)ethane undergo electrochemical reactions?

A: Yes, 1,2-di(p-tolyl)ethane can be formed through the cathodic reduction of [2.2]paracyclophane. This electrochemical reaction, performed in hexamethylphosphoric triamide-lithium chloride-acetic acid, leads to the cleavage of the [2.2]paracyclophane structure, generating 1,2-di(p-tolyl)ethane and its Birch reduction products.

Q4: Are there any applications of 1,2-di(p-tolyl)ethane in organic synthesis?

A4: While the provided research does not directly mention specific applications of 1,2-di(p-tolyl)ethane in organic synthesis, its formation from [2.2]paracyclophane suggests its potential use as a starting material or intermediate. The presence of two reactive aromatic rings in its structure makes it amenable to further functionalization through various organic reactions, potentially leading to the synthesis of more complex molecules.

Q5: What insights can computational chemistry provide about 1,2-di(p-tolyl)ethane?

A: Computational chemistry, specifically using the CNDO/S3 model, has been instrumental in understanding the electronic structure of 1,2-di(p-tolyl)ethane. This model accurately predicts the molecule's orbital energies, which correlate well with experimental UV photoemission spectra. Further, it provides insights into the symmetry of the 1,2-di(p-tolyl)ethane radical anion, aligning with observations from electron spin resonance (ESR) spectroscopy. These findings highlight the valuable role of computational chemistry in elucidating the electronic properties and reactivity of such molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.